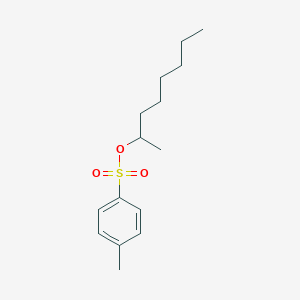
lithium;1,2,4,5-tetramethylbenzene-6-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
lithium;1,2,4,5-tetramethylbenzene-6-ide is an organolithium compound that is widely used in organic synthesis. It is known for its strong nucleophilic properties and is often employed in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
lithium;1,2,4,5-tetramethylbenzene-6-ide can be synthesized through the reaction of 2,3,5,6-tetramethylbenzene with an organolithium reagent such as n-butyllithium. The reaction typically takes place in a non-polar solvent like hexane or benzene at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
lithium;1,2,4,5-tetramethylbenzene-6-ide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and reduction: It can participate in redox reactions, although these are less common.
Addition reactions: It can add to multiple bonds, such as alkenes and alkynes.
Common Reagents and Conditions
Common reagents used with this compound include halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in an inert atmosphere to prevent oxidation and moisture interference .
Major Products Formed
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
lithium;1,2,4,5-tetramethylbenzene-6-ide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: It is employed in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of lithium;1,2,4,5-tetramethylbenzene-6-ide involves its strong nucleophilic properties. It can attack electrophilic centers in various substrates, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used .
Comparison with Similar Compounds
Similar Compounds
Lithium tetramethylpiperidide: Another organolithium compound with strong nucleophilic properties.
Lithium diisopropylamide: Commonly used in organic synthesis for deprotonation reactions.
n-Butyllithium: Widely used in organic synthesis for various reactions.
Uniqueness
lithium;1,2,4,5-tetramethylbenzene-6-ide is unique due to its specific structure, which provides steric hindrance and influences its reactivity. This makes it particularly useful in selective reactions where other organolithium compounds might not be as effective .
Properties
CAS No. |
142633-71-4 |
|---|---|
Molecular Formula |
C10H13Li |
Molecular Weight |
140.2 g/mol |
IUPAC Name |
lithium;1,2,4,5-tetramethylbenzene-6-ide |
InChI |
InChI=1S/C10H13.Li/c1-7-5-9(3)10(4)6-8(7)2;/h5H,1-4H3;/q-1;+1 |
InChI Key |
UIQZKGIANBUWTH-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=CC(=C([C-]=C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















